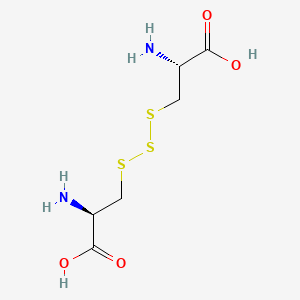

Thiocystine

Description

Properties

IUPAC Name |

(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S3/c7-3(5(9)10)1-13-15-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSVBJKSQBHANR-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SSSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)SSSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14172-54-4 | |

| Record name | Thiocystine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014172544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Biological Significance of Thiocystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocystine, chemically known as bis(2-amino-2-carboxyethyl) trisulfide, is a trisulfide analog of the amino acid cystine. This molecule is of significant interest to the scientific community due to its role as a stable source of sulfane sulfur and its involvement in the metabolic pathways of cysteine and hydrogen sulfide (H₂S) signaling. This technical guide provides a comprehensive overview of the chemical structure of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological functions.

Chemical Structure and Properties

This compound is a symmetrical trisulfide derived from two L-cysteine molecules linked by a three-sulfur bridge.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂N₂O₄S₃ | [1] |

| Molecular Weight | 272.37 g/mol | [1] |

| IUPAC Name | (2R,2'R)-3,3'-Trisulfanediylbis(2-aminopropanoic acid) | |

| CAS Number | 6899-07-6 | |

| Appearance | White crystalline solid | |

| Solubility | Poorly soluble in water at neutral pH, more soluble in acidic or basic solutions.[2] | |

| Stability | Relatively stable, but can undergo degradation in the presence of amines to form the corresponding disulfide and elemental sulfur.[2] |

Experimental Protocols

Synthesis of L-Thiocystine

Several methods have been developed for the synthesis of organic trisulfides.[3] A common approach involves the reaction of a thiol with a sulfur transfer reagent. The following is a plausible method for the synthesis of L-Thiocystine adapted from established procedures for cysteine-derived trisulfides.

Principle:

This synthesis involves the reaction of L-cysteine with a sulfur monochloride (S₂Cl₂) or a related sulfur donor in a suitable solvent system. The reaction proceeds through the formation of a sulfenyl chloride intermediate which then reacts with another molecule of L-cysteine to form the trisulfide bridge.

Materials:

-

L-cysteine hydrochloride monohydrate

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous diethyl ether

-

Anhydrous methanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Nitrogen gas

Procedure:

-

Suspend L-cysteine hydrochloride monohydrate in anhydrous diethyl ether under a nitrogen atmosphere.

-

Cool the suspension to 0°C with constant stirring.

-

Slowly add a solution of sulfur monochloride in anhydrous diethyl ether to the cooled suspension. The molar ratio of L-cysteine to S₂Cl₂ should be approximately 2:1.

-

Continue stirring the reaction mixture at 0°C for 2-3 hours, and then allow it to warm to room temperature overnight.

-

Filter the resulting precipitate and wash it with anhydrous diethyl ether to remove unreacted starting materials and byproducts.

-

To purify the crude product, dissolve it in a minimal amount of dilute hydrochloric acid.

-

Slowly neutralize the solution with a saturated sodium bicarbonate solution until a white precipitate of this compound forms.

-

Collect the precipitate by filtration, wash with cold water, and then with a small amount of cold methanol.

-

Dry the purified L-Thiocystine under vacuum.

Expected Yield: 65-85%

Note: The synthesis can be challenging due to the reactivity of cysteine, which may lead to the formation of the disulfide (cystine) as a significant byproduct. Purification by recrystallization or column chromatography may be necessary to obtain a highly pure product.

Analytical Methods

Principle:

Reversed-phase HPLC can be used to separate and quantify this compound. Derivatization is often employed to enhance detection sensitivity.

Instrumentation:

-

HPLC system with a UV or fluorescence detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA) is commonly used.

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., dilute HCl).

-

(Optional) Derivatize with a fluorescent labeling agent such as o-phthalaldehyde (OPA) for enhanced sensitivity.

-

Filter the sample through a 0.22 µm filter before injection.

Procedure:

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the prepared sample.

-

Run a linear gradient of acetonitrile to elute the compound.

-

Monitor the elution profile at an appropriate wavelength (e.g., 210 nm for underivatized this compound or the excitation/emission wavelengths for the derivatized product).

Principle:

LC-MS/MS provides high sensitivity and specificity for the identification and quantification of this compound.

Instrumentation:

-

LC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Similar to the HPLC method described above, using a C18 column and a gradient of acetonitrile and water with a modifier like formic acid.

MS/MS Parameters:

-

Ionization Mode: Positive ESI

-

Precursor Ion (m/z): 273.0 [M+H]⁺

-

Product Ions: Fragmentation of the precursor ion will yield characteristic product ions that can be used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.

Principle:

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound.

Sample Preparation:

-

Dissolve the purified this compound in a suitable deuterated solvent, such as D₂O with a small amount of DCl to aid solubility.

Expected ¹H NMR Signals:

-

The spectrum is expected to show signals corresponding to the α-proton and the two β-protons of the cysteine moieties. The chemical shifts of the β-protons will be influenced by the adjacent trisulfide linkage.

Expected ¹³C NMR Signals:

-

Signals corresponding to the carboxyl carbon, α-carbon, and β-carbon of the cysteine residues are expected.

Biological Significance and Signaling Pathways

This compound is a key molecule in the metabolism of sulfur-containing amino acids and acts as a biological source of sulfane sulfur. Sulfane sulfur refers to sulfur atoms with a formal oxidation state of 0, which are highly reactive and play crucial roles in redox signaling and cellular protection.

Role as a Sulfane Sulfur Donor

This compound can react with thiols, such as glutathione (GSH), to generate persulfides (e.g., glutathione persulfide, GSSH) and the corresponding disulfide. Persulfides are potent nucleophiles and antioxidants.

Logical Flow of this compound as a Sulfane Sulfur Source

Caption: Logical flow of this compound acting as a sulfane sulfur donor.

Metabolism and Connection to H₂S Signaling

In some biological systems, this compound can be metabolized to produce cysteine and other sulfur-containing compounds. For instance, in E. coli, the metabolism of this compound is initiated by a β-elimination reaction, which is characteristic of enzymes like β-cystathionase. This metabolic pathway can ultimately lead to the release of hydrogen sulfide (H₂S), a critical gasotransmitter involved in numerous physiological processes.

Proposed Metabolic Pathway of this compound

Caption: Proposed metabolic pathway of this compound leading to H₂S production.

Conclusion

This compound is a fascinating molecule with a rich chemistry and important biological roles. As a stable carrier of sulfane sulfur, it is intricately linked to cellular redox homeostasis and H₂S signaling pathways. The experimental protocols provided in this guide offer a foundation for researchers to synthesize, analyze, and further investigate the functions of this important trisulfide. A deeper understanding of this compound's metabolism and its interactions within biological systems holds promise for the development of novel therapeutic strategies targeting diseases associated with oxidative stress and dysregulated sulfur metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel and Efficient Synthesis of Unsymmetrical Trisulfides [organic-chemistry.org]

Thiocystine's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Core Biological Activities and Signaling Pathways Modulated by Thiocystine and Related Persulfides

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, a persulfide derivative of the amino acid cysteine, is emerging as a significant molecule in the field of redox biology and cellular signaling. Characterized by a trisulfide bond, this compound and other persulfides exhibit unique chemical properties that distinguish them from their thiol counterparts, such as cysteine and glutathione. This technical guide provides a comprehensive overview of the mechanism of action of this compound in biological systems, focusing on its potent antioxidant properties, its role in modulating key signaling pathways like NF-κB, and its impact on mitochondrial function. The content herein is supported by data on related persulfides, which serve as a strong predictive model for the biological activities of this compound.

Core Mechanism of Action: The Chemistry of a Potent Antioxidant

The primary mechanism of action of this compound is rooted in its chemical nature as a persulfide. Persulfides are significantly more nucleophilic and better reducing agents than their corresponding thiols. This enhanced reactivity is attributed to the "alpha effect," where the presence of an adjacent sulfur atom increases the electron density and reactivity of the outer sulfur atom.

This heightened nucleophilicity allows this compound to readily react with and neutralize a wide range of reactive oxygen species (ROS) and electrophiles, making it a potent antioxidant.[1][2][3] In vitro studies have shown that glutathione persulfide (GSSH), a related molecule, scavenges hydrogen peroxide (H₂O₂) much more effectively than glutathione (GSH).[3] This superior antioxidant capacity is a cornerstone of this compound's biological effects.

Protein Persulfidation: A Key Post-Translational Modification

A critical aspect of this compound's mechanism of action is its ability to induce protein persulfidation (also known as S-sulfhydration). This is a post-translational modification where a persulfide group (-SSH) is added to the thiol side chain of a cysteine residue on a protein.[4] This modification can alter a protein's structure, function, localization, and interaction with other molecules, thereby acting as a redox switch in cellular signaling. The formation of protein persulfides can also protect cysteine residues from irreversible oxidation.

Modulation of Signaling Pathways

This compound, through its potent antioxidant and persulfidating capabilities, is positioned to influence a variety of cellular signaling pathways that are sensitive to the cellular redox state.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of inflammation, immunity, and cell survival. Its activation is tightly linked to oxidative stress. While direct studies on this compound's effect on the NF-κB pathway are limited, its mechanism can be inferred from the known roles of antioxidants and thiol-reactive compounds in this pathway.

Oxidative stress is a potent activator of the canonical NF-κB pathway. ROS can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB), targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

As a powerful antioxidant, this compound is expected to suppress NF-κB activation by quenching the ROS that initiate this cascade. Furthermore, key proteins in the NF-κB pathway, including IKK and NF-κB subunits themselves, contain reactive cysteine residues that are susceptible to modification. This compound could potentially directly persulfidate these cysteines, thereby modulating their activity and inhibiting the inflammatory signaling cascade.

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular metabolism and are a major source of endogenous ROS. The redox state within mitochondria is tightly regulated, and cysteine thiols on mitochondrial proteins are critical for their function.

This compound and related persulfides have a dual role in mitochondria. On one hand, they act as potent antioxidants, protecting mitochondrial components from oxidative damage. On the other hand, they can directly participate in bioenergetics. Cysteine persulfides produced within the mitochondria have been shown to be essential for maintaining the mitochondrial membrane potential. They can donate electrons to the electron transport chain (ETC), thereby influencing cellular respiration.

Studies on exogenous thiol-containing antioxidants have revealed that they can induce a rapid oxidative shift in the mitochondrial matrix, with respiratory complex III being a key target. This suggests that this compound could modulate mitochondrial function by directly interacting with components of the ETC, potentially altering the rate of respiration and ROS production.

Quantitative Data Summary

While direct quantitative data for this compound's antioxidant capacity is not extensively available, the table below summarizes relevant data for related thiol compounds and persulfides, which underscores the potent antioxidant nature of the persulfide group present in this compound.

| Compound/System | Assay/Parameter | Result | Reference |

| Glutathione (GSH) vs. Glutathione Persulfide (GSSH) | H₂O₂ Scavenging | GSSH scavenges H₂O₂ much more effectively than GSH. | |

| Various Thiol Compounds (GSH, Cysteine, etc.) | Photochemiluminescence (PCL) Assay | Glutathione showed the most significant antioxidant activity among the tested thiols. | |

| Thiolate-Disulfide Systems | CUPRAC and Peroxynitrite Scavenging Assays | These assays are suitable for quantifying the antioxidant capacity of thiol-containing compounds. | |

| Protein Thiol Oxidation in HT29 Cells | Redox ICAT Proteomics | Average oxidation of cytoplasmic, nuclear, and mitochondrial proteins was found to be similar (14-16%). |

Experimental Protocols

Protocol 1: Proteomic Identification of this compound Protein Targets

This protocol outlines a general workflow for identifying the protein targets of this compound using a biotin-maleimide-based enrichment strategy followed by mass spectrometry.

1. Cell Culture and Treatment:

-

Culture cells of interest (e.g., HEK293T, A549) to 70-80% confluency.

-

Treat cells with the desired concentration of this compound or vehicle control for a specified time.

2. Cell Lysis and Protein Extraction:

-

Wash cells with ice-cold PBS and lyse in a buffer containing a non-reducing detergent and protease inhibitors.

-

Quantify protein concentration using a standard assay (e.g., BCA).

3. Blocking of Free Thiols:

-

Incubate the protein lysate with a molar excess of N-ethylmaleimide (NEM) to block all free cysteine thiols.

4. Reduction of Disulfides and Persulfides:

-

Remove excess NEM by acetone precipitation or desalting column.

-

Resuspend the protein pellet and treat with a reducing agent like DTT or TCEP to reduce disulfide bonds and the persulfide bond of protein-thiocystine adducts.

5. Labeling of Newly Exposed Thiols:

-

Incubate the reduced protein sample with a biotin-conjugated maleimide (e.g., Maleimide-PEG2-Biotin) to label the cysteine residues that were originally modified by this compound.

6. Enrichment of Biotinylated Proteins:

-

Incubate the labeled lysate with streptavidin-agarose beads to capture the biotinylated proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

7. On-Bead Digestion and Mass Spectrometry:

-

Elute the bound proteins or perform on-bead digestion with trypsin.

-

Analyze the resulting peptides by LC-MS/MS to identify the proteins that were targeted by this compound.

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol describes the use of the Seahorse XF Cell Mito Stress Test to assess the impact of this compound on mitochondrial function.

1. Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to adhere and grow overnight.

2. This compound Treatment:

-

On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Treat the cells with various concentrations of this compound and incubate for the desired duration in a non-CO₂ incubator at 37°C.

3. Seahorse XF Assay:

-

Calibrate the Seahorse XF analyzer with the provided calibration solution.

-

Load the cell plate into the analyzer.

-

The assay involves the sequential injection of mitochondrial stressors:

-

Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.

-

FCCP: An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.

-

Rotenone/Antimycin A: Complex I and III inhibitors, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.

-

4. Data Analysis:

-

The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.

-

Compare these parameters between this compound-treated and control cells to determine the effect of this compound on mitochondrial respiration.

Conclusion

This compound and related persulfides are potent redox-active molecules with significant potential to influence cellular physiology. Their mechanism of action is centered on their superior antioxidant and nucleophilic properties, which enable them to scavenge ROS and modify protein function through persulfidation. By modulating key signaling pathways such as NF-κB and directly impacting mitochondrial bioenergetics, this compound represents a promising area of research for the development of novel therapeutics targeting diseases with underlying oxidative stress and inflammation. Further studies employing advanced proteomic and metabolomic techniques will be crucial to fully elucidate the specific protein targets and detailed signaling networks governed by this compound in various biological contexts.

References

- 1. Redox Signaling Regulated by Cysteine Persulfide and Protein Polysulfidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Persulfide synthases that are functionally coupled with translation mediate sulfur respiration in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Thiocystine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocystine, a trisulfide analogue of the amino acid cystine, is a molecule of significant interest in biochemistry and drug development. As a potential physiological source of sulfane sulfur, it plays a role in various cellular processes, including redox signaling and metabolism. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational resource for researchers working with this compound. Due to the limited availability of direct experimental data for this compound, this guide also incorporates data from closely related compounds and outlines detailed experimental protocols for the determination of its properties.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid | --- |

| Molecular Formula | C₆H₁₂N₂O₄S₃ | [1] |

| Molecular Weight | 272.37 g/mol | [1] |

| CAS Number | 14172-54-4 | [1] |

| Appearance | Solid (predicted) | Based on related amino acid derivatives. |

| Melting Point | Data not available | Expected to decompose upon heating, similar to cystine. |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Source/Comment |

| Water | Poorly soluble at pH 7.4 | Cysteine trisulfide, a similar compound, is poorly soluble at neutral pH[2]. |

| Methanol | Data not available | --- |

| Ethanol | Data not available | --- |

| DMSO | 10 mM | [1] |

Table 3: Spectroscopic Data for this compound

| Technique | Wavelength/Chemical Shift | Source/Comment |

| UV-Vis Spectroscopy | Expected to have a weak absorption band in the near-UV region. | Cysteine trisulfide exhibits a local absorption maximum at 340 nm upon reaction with glutathione. Isolated this compound's spectrum is not available. |

| ¹H NMR Spectroscopy | Data not available | Expected signals for α-CH and β-CH₂ protons, similar to cystine but potentially influenced by the trisulfide bridge. |

| ¹³C NMR Spectroscopy | Data not available | Expected signals for the carboxyl, α-carbon, and β-carbon atoms. The chemical shift of the β-carbon is particularly sensitive to the oxidation state of the sulfur atoms. |

| Mass Spectrometry | Molecular Ion (M+) expected at m/z 272.37 | Fragmentation patterns would likely involve cleavage of the trisulfide and C-S bonds. |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established techniques for amino acid derivatives and sulfur-containing compounds.

Melting Point Determination

Methodology:

The melting point of this compound can be determined using a standard capillary melting point apparatus. Due to the potential for decomposition at elevated temperatures, a rapid heating rate should be used initially to estimate the melting/decomposition range, followed by a slower, more precise measurement.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A digital melting point apparatus with a variable heating rate and a viewing lens.

-

Procedure:

-

An initial rapid heating (10-20 °C/min) is performed to obtain an approximate melting range.

-

A new sample is prepared and the apparatus is preheated to a temperature approximately 20 °C below the estimated melting point.

-

The sample is heated at a slow rate (1-2 °C/min) to allow for accurate determination of the temperature at which the substance melts or decomposes.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction or decomposition of the sample is recorded.

-

Solubility Determination

Methodology:

The solubility of this compound in various solvents can be determined using the static equilibrium method. This involves preparing saturated solutions and quantifying the amount of dissolved solute.

-

Materials: this compound, selected solvents (e.g., water, ethanol, methanol, DMSO), analytical balance, thermostatically controlled shaker, centrifuge, and a method for quantification (e.g., HPLC-UV, LC-MS).

-

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After reaching equilibrium, the solutions are centrifuged to separate the undissolved solid.

-

A known volume of the supernatant is carefully removed, diluted appropriately, and analyzed by a suitable analytical method to determine the concentration of dissolved this compound.

-

The solubility is expressed in units such as mg/mL or mol/L.

-

UV-Visible Spectrophotometry

Methodology:

UV-Vis spectrophotometry can be used to determine the absorption characteristics of this compound in a given solvent.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A solution of this compound of known concentration is prepared in a UV-transparent solvent (e.g., water, methanol, or a suitable buffer).

-

Procedure:

-

The spectrophotometer is blanked using the same solvent as used for the sample.

-

The UV-Vis spectrum of the this compound solution is recorded over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelength(s) of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) are determined.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

A sufficient amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

-

The solution is filtered into an NMR tube.

-

-

Data Acquisition:

-

¹H NMR: A standard one-dimensional proton spectrum is acquired. Key parameters to record include chemical shifts (δ), coupling constants (J), and integration values.

-

¹³C NMR: A proton-decoupled ¹³C spectrum is acquired to determine the chemical shifts of the carbon atoms.

-

Mass Spectrometry (MS)

Methodology:

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

-

Instrumentation: A mass spectrometer, such as one equipped with Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water with a small amount of formic acid for ESI).

-

Data Acquisition:

-

Full Scan MS: The mass spectrum is acquired to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

-

Tandem MS (MS/MS): The molecular ion is isolated and fragmented to generate a fragmentation pattern, which can be used to confirm the structure of the molecule.

-

Signaling Pathways and Experimental Workflows

This compound is involved in the broader metabolic pathways of cysteine and sulfur-containing amino acids. The following diagrams illustrate a simplified metabolic pathway and a general experimental workflow for the analysis of this compound.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines detailed protocols for their experimental determination. While there are gaps in the currently available data for this specific molecule, the information on related compounds and the provided methodologies offer a solid framework for researchers to characterize this compound in their own laboratories. Further research to fill these data gaps will be crucial for a more complete understanding of this compound's role in biological systems and its potential applications in drug development.

References

An Introduction to Persulfides and the Central Role of Thiocystine

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Persulfides, species containing a reactive R-S-S-H functional group, have emerged from the shadow of their thiol counterparts to become recognized as critical mediators in redox biology and cellular signaling.[1] This guide provides a comprehensive overview of the chemistry, biosynthesis, and function of persulfides, with a particular focus on thiocystine (cysteine persulfide), a key player in sulfur metabolism and signaling cascades. We will explore the enzymatic and non-enzymatic pathways of their formation, their superior nucleophilic and reducing properties compared to thiols, and their role as post-translational modifications that regulate protein function. Furthermore, this document details established experimental protocols for the detection and quantification of these transient but vital molecules and presents key quantitative data to provide a contextual understanding of their cellular prevalence and reactivity.

The Chemical Biology of Persulfides

Persulfides, also known as hydropersulfides, are sulfur compounds characterized by a sulfane sulfur atom bonded to a thiol sulfur, forming a hydrodisulfide (-SSH) moiety.[1][2] This modification can occur on low-molecular-weight (LMW) thiols, such as glutathione and cysteine, or on cysteine residues within proteins.[3][4]

2.1 Unique Chemical Properties

Compared to thiols (R-S-H), persulfides (R-S-S-H) exhibit distinct chemical properties that underpin their biological activity:

-

Enhanced Acidity: With a pKa around 6.2, persulfides are significantly more acidic than thiols (pKa ~7.6-8.5). This means that at physiological pH, they exist predominantly in their deprotonated, anionic form (RSS⁻), which is a potent nucleophile.

-

Superior Nucleophilicity: The anionic persulfide is a stronger nucleophile than the corresponding thiolate, partly due to the "alpha effect," where the adjacent sulfur atom's lone pair of electrons enhances the reactivity of the nucleophilic sulfur.

-

Dual Reactivity: Persulfides possess both nucleophilic and electrophilic character, a property absent in thiols and hydrogen sulfide. They can react with electrophiles at the outer sulfur and are also susceptible to nucleophilic attack.

-

Potent Reductants: Persulfides are powerful reducing agents and antioxidants, capable of reacting with and neutralizing reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) much more efficiently than their corresponding thiols.

Biosynthesis of Persulfides and this compound

Persulfides are generated in biological systems through multiple enzymatic and non-enzymatic pathways. The modification of a cysteine residue on a protein to a cysteine persulfide is termed S-persulfidation or S-sulfhydration.

3.1 Enzymatic Formation

Several key enzymes are responsible for the endogenous production of persulfides:

-

Cystathionine γ-lyase (CSE) and Cystathionine β-synthase (CBS): These pyridoxal 5'-phosphate (PLP)-dependent enzymes, central to the transsulfuration pathway, can produce This compound (cysteine persulfide, CysSSH) from cystine. This compound can then transfer its sulfane sulfur to other thiols, such as glutathione (GSH), in a process called transpersulfidation to form glutathione persulfide (GSSH).

-

Cysteinyl-tRNA Synthetases (CARS): Recent evidence has identified CARS (both cytosolic CARS1 and mitochondrial CARS2) as a primary source of cysteine persulfide synthesis from L-cysteine. This pathway can even lead to the co-translational incorporation of persulfidated cysteine into nascent polypeptide chains.

-

Sulfide:Quinone Oxidoreductase (SQOR): This mitochondrial enzyme, involved in H₂S oxidation, generates a persulfide on its active site cysteine, which can then be transferred to GSH to form GSSH.

-

Cysteine Desulfurases (e.g., NifS, IscS): These enzymes generate a protein-bound persulfide intermediate on a conserved cysteine residue, which serves as a sulfur donor for the biosynthesis of iron-sulfur clusters and other sulfur-containing cofactors.

Below is a diagram illustrating the primary enzymatic pathways for persulfide formation.

References

Thiocystine Stability and Degradation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocystine, the trisulfide analogue of cystine, is a molecule of significant interest due to its role as a biological persulfide and its potential involvement in hydrogen sulfide (H₂S) signaling pathways. Understanding the stability of this compound and the nature of its degradation products is crucial for its development as a therapeutic agent and for elucidating its physiological functions. This technical guide provides a comprehensive overview of the stability of this compound under various conditions, details its degradation pathways, and outlines experimental protocols for its analysis.

Introduction to this compound

This compound [bis(2-amino-2-carboxyethyl) trisulfide] is a naturally occurring sulfur-containing amino acid derivative. It is characterized by a trisulfide bond, which imparts unique chemical properties, including the ability to act as a persulfide by transferring its central sulfur atom to thiophilic acceptors.[1] This reactivity is central to its biological activities, including its role in redox signaling and as a potential source of sulfane sulfur.

Stability of this compound

The stability of this compound is influenced by several factors, most notably pH and the presence of thiols. Forced degradation studies are essential to determine the intrinsic stability of this compound and to identify potential degradation products that may arise during manufacturing, storage, and administration.[2]

pH-Dependent Stability (Hydrolytic Stability)

Studies on cysteine trisulfide, a close analogue of this compound, have demonstrated its pH-dependent stability in aqueous solutions. The degradation of these trisulfides is more rapid at higher pH values. This is attributed to the increased concentration of the neutral amine form, which can catalyze the degradation process.

Table 1: pH-Dependent Degradation of Cysteine Trisulfide at Room Temperature

| pH | Degradation after 10 days (%) | Half-life (estimated) | Reference |

| 5.8 | ~71 | > 10 days | [3] |

| 7.4 | ~79 | ~0.77 h⁻¹ (amine catalyzed) | [3] |

| 9.0 | ~81 | < 1 day | [3] |

Reaction with Thiols

This compound reacts rapidly with thiols, such as cysteine and glutathione, leading to the formation of persulfides and the release of hydrogen sulfide (H₂S). This reaction is significantly faster than its spontaneous degradation in water. The reaction with thiols is a key aspect of its biological activity and a critical consideration for its formulation and in vivo stability.

Forced Degradation Studies

Forced degradation studies are performed to predict the degradation pathways of a drug substance under stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. While specific quantitative data for the forced degradation of this compound is limited, the following sections outline the expected degradation pathways based on related compounds.

Table 2: Summary of Forced Degradation Conditions and Potential Degradation Products of this compound

| Stress Condition | Reagents and Conditions | Potential Degradation Products | References (Analogous Compounds) |

| Acid Hydrolysis | 0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C) | Cystine, Cysteine, Elemental Sulfur, Cysteine Sulfinic Acid, Cysteic Acid | |

| Base Hydrolysis | 0.1 M - 1 M NaOH, elevated temperature (e.g., 60°C) | Cystine, Cysteine, Thio-derivatives, Lanthionine | |

| Oxidative Degradation | 3-30% H₂O₂, room temperature | Cysteine Sulfinic Acid, Cysteic Acid, Cystine | |

| Photolytic Degradation | Exposure to UV light (e.g., 254 nm) | Cysteine, Cystine, further oxidation products | |

| Thermal Degradation | Solid-state heating (e.g., 100°C) | Minimal degradation expected for the solid form, potential for desulfurization at high temperatures. |

Degradation Pathways and Products

The degradation of this compound can proceed through several pathways, leading to a variety of products. The primary degradation routes involve the cleavage of the trisulfide bond.

Hydrolytic and Thiol-Mediated Degradation

Under aqueous conditions, especially at higher pH or in the presence of thiols, the trisulfide bond of this compound is susceptible to cleavage. The reaction with thiols is a rapid process that results in the formation of a disulfide and a persulfide, which can then release H₂S.

References

- 1. Cleavage of Disulfide Bonds in Cystine by UV-B Illumination Mediated by Tryptophan or Tyrosine as Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis and Reactivity of Cysteine Persulfides in Signaling. | Semantic Scholar [semanticscholar.org]

- 3. Impact of S-sulfocysteine on fragments and trisulfide bond linkages in monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

Thiocystine in Redox Biology and Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocystine (Cys-S-S-S-Cys), a trisulfide analog of cystine, is emerging as a significant molecule in redox biology and cellular signaling. Functioning as a stable persulfide, it serves as a key precursor to the highly reactive cysteine hydropersulfide (CysSSH), a critical player in sulfane sulfur-based signaling pathways. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its chemical properties, physiological roles, involvement in redox signaling, and potential therapeutic applications. The guide includes available quantitative data, outlines experimental methodologies for the study of related thiol compounds, and presents putative signaling pathways involving this compound and its derivatives.

Introduction to this compound and Persulfides

This compound is characterized by a central sulfane sulfur atom, which it can transfer to thiophilic acceptors, thereby acting as a persulfide donor.[1] Persulfides (RSSH) are more potent nucleophiles and reductants than their corresponding thiols (RSH) due to the "alpha effect."[2] At physiological pH, the persulfide group is more likely to exist in its deprotonated, highly reactive anionic form (RSS⁻) compared to thiols.[3] this compound's relative stability compared to free cysteine persulfide makes it a crucial biological reservoir and transport form of sulfane sulfur.[4]

Physicochemical and Redox Properties

While specific quantitative data for this compound is not extensively available in the literature, the properties of the related and interconvertible cysteine/cystine redox couple provide a foundational context for its role in redox biology.

Table 1: Physicochemical Properties of this compound [5]

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₄S₃ |

| Molecular Weight | 272.37 g/mol |

| CAS Number | 14172-54-4 |

| Appearance | Solid |

| SMILES | N--INVALID-LINK--C(O)=O">C@@HC(O)=O |

| InChI Key | LUSVBJKSQBHANR-IMJSIDKUSA-N |

Table 2: Redox Properties of the Cysteine/Cystine Couple

| Parameter | Value | Reference(s) |

| Standard Redox Potential (E₀') at pH 7.0 | -0.22 V | |

| Standard Redox Potential (E₀') at pH 7.4 | -0.25 V |

Note: The standard redox potential of the this compound/cysteine persulfide couple has not been experimentally determined and reported in the reviewed literature.

Biosynthesis and Metabolism

This compound can be formed through enzymatic and non-enzymatic pathways. The transsulfuration pathway enzymes, cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE), which are central to cysteine metabolism, can synthesize cysteine persulfide from cystine. This compound can be considered a more stable product of persulfide chemistry. In organisms like E. coli, this compound can be metabolized to provide sulfur for the biosynthesis of cysteine and other sulfur-containing macromolecules. The enzyme rhodanese (thiosulfate sulfurtransferase) can utilize this compound as a substrate to form a persulfide intermediate, highlighting its role in sulfane sulfur transfer.

Biosynthesis and metabolic fate of this compound.

Role in Redox Signaling

The primary signaling function of this compound is believed to be mediated through its conversion to cysteine persulfide (CysSSH). CysSSH is a potent signaling molecule that can induce post-translational modification of proteins through S-sulfhydration (also known as persulfidation) of reactive cysteine residues. This modification can alter protein function, localization, and stability.

The Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and proteasomal degradation. Electrophiles and oxidants can modify specific cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes. While direct evidence for this compound is limited, its derivative, cysteine persulfide, and other reactive sulfur species are hypothesized to be potent activators of the Nrf2 pathway through modification of Keap1 cysteines, such as Cys151.

Hypothesized activation of the Nrf2 pathway by this compound-derived persulfide.

Interaction with NF-κB Signaling

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. The activation of NF-κB is tightly controlled by its inhibitor, IκB. Reactive oxygen and nitrogen species are known to modulate NF-κB signaling at multiple levels. Given the potent reductive capacity of persulfides, it is plausible that this compound, through CysSSH, could influence NF-κB signaling by modulating the redox state of critical cysteine residues in components of the pathway, such as IKK or NF-κB itself. However, direct experimental evidence for this is currently lacking.

Therapeutic Potential and Drug Development

The unique properties of this compound and other persulfides present intriguing opportunities for drug development.

-

Antioxidant and Cytoprotective Agent: By delivering cysteine persulfide, this compound could serve as a pro-drug to bolster cellular antioxidant defenses, particularly in conditions of heightened oxidative stress such as ischemia-reperfusion injury and neurodegenerative diseases.

-

Cardioprotection: Cysteine hydropersulfide has been shown to protect against myocardial ischemia-reperfusion injury by reducing lipid peroxidation. This compound, as a stable precursor, could be a viable therapeutic strategy in this context.

-

Challenges in Drug Development: The inherent reactivity and potential instability of persulfides pose challenges for drug formulation and delivery. Prodrug strategies, where a more stable molecule like this compound is administered and converted to the active persulfide in vivo, are being explored. The pharmacokinetics and toxicology of exogenous this compound are areas that require further investigation.

Experimental Protocols

Detailed and validated protocols specifically for the quantification of this compound in biological matrices are not widely published. However, methodologies for the analysis of related thiols and disulfides can be adapted. The key challenge is the preservation of the labile trisulfide bond and the specific detection of this compound in a complex mixture of other sulfur-containing compounds.

General Workflow for Thiol and Disulfide Analysis using HPLC-MS/MS

This workflow provides a general framework that would need to be optimized and validated for this compound analysis.

General workflow for thiol/disulfide analysis adaptable for this compound.

Key Considerations for Protocol Development:

-

Sample Preparation: Immediate stabilization of thiols and persulfides upon sample collection is critical to prevent auto-oxidation and disulfide exchange. This is typically achieved by rapid acidification and the inclusion of a thiol-alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide.

-

Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed for separation. The choice of column and mobile phase will need to be optimized for the retention and resolution of this compound from other thiols and disulfides.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for detection. A specific precursor-to-product ion transition for this compound would need to be identified and optimized for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) analysis.

-

Standardization: The synthesis of a pure this compound standard and a stable isotope-labeled internal standard would be essential for accurate quantification.

Conclusion and Future Directions

This compound is a molecule of growing interest in redox biology, acting as a stable carrier and donor of sulfane sulfur. Its role as a precursor to the potent signaling molecule cysteine persulfide positions it at a crucial node in cellular redox regulation and defense. While our understanding of its fundamental chemistry and biology is advancing, significant knowledge gaps remain. Future research should focus on:

-

Quantitative Biology: Determining the endogenous levels of this compound in various tissues and its precise redox potential to better understand its physiological context.

-

Mechanistic Studies: Elucidating the specific signaling pathways directly modulated by this compound and identifying its protein targets.

-

Method Development: Establishing robust and validated analytical methods for the routine measurement of this compound in biological samples.

-

Translational Research: Exploring the therapeutic potential of this compound and developing targeted drug delivery strategies for diseases associated with oxidative stress and dysregulated sulfur metabolism.

Addressing these questions will be pivotal in fully unraveling the role of this compound in health and disease and harnessing its potential for therapeutic intervention.

References

- 1. Measuring the Poise of Thiol/Disulfide Couples in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effect of aging on glutathione and cysteine levels in different regions of the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. projects.iq.harvard.edu [projects.iq.harvard.edu]

Unlocking the Therapeutic Promise of Thiocystine: A Technical Guide for Researchers

An In-depth Exploration of a Stable Persulfide Donor for Drug Development in Oncology and Neurology

Introduction to Thiocystine and its Therapeutic Potential

This compound, a stable trisulfide analog of the amino acid cystine, is emerging as a molecule of significant interest in the field of therapeutic development. Its unique chemical structure, featuring a reactive sulfane sulfur atom, positions it as a potent persulfide donor. Persulfides, along with other reactive sulfur species (RSS) like hydrogen sulfide (H₂S), are now recognized as critical signaling molecules in a host of physiological and pathological processes. While direct research on this compound is in its nascent stages, its role as a precursor to cysteine persulfide (Cys-SSH) suggests its potential therapeutic applicability in diseases characterized by oxidative stress and redox dysregulation, notably cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the current understanding of this compound and related persulfides, offering researchers a foundation for future investigations into its therapeutic applications.

The Central Role of Thiol-Based Redox Homeostasis

Cellular function is intrinsically linked to the maintenance of a delicate balance between oxidizing and reducing species, a state known as redox homeostasis. The thiol-containing molecules—cysteine, its oxidized dimer cystine, and the tripeptide glutathione (GSH)—are central to this balance. Many cancers exhibit a heightened dependence on exogenous cystine for the synthesis of GSH, which they utilize to counteract the high levels of oxidative stress associated with rapid proliferation and metabolic activity. This dependency creates a potential therapeutic window for targeting the cystine-glutamate antiporter (xCT) or for modulating intracellular thiol pools.

Biochemistry and Signaling of Reactive Sulfur Species

This compound's therapeutic potential is rooted in its ability to generate persulfides. These molecules, characterized by a sulfur-sulfur bond (R-S-SH), are more potent nucleophiles and antioxidants than their corresponding thiols.

Neuroprotective Mechanisms of Persulfides and H₂S

In the central nervous system, H₂S and persulfides have demonstrated significant neuroprotective effects. Their mechanisms of action are multifaceted and include:

-

Anti-inflammatory Effects: H₂S can suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is partly achieved through the modulation of signaling pathways like NF-κB.[1]

-

Antioxidant Activity: As potent antioxidants, persulfides can directly scavenge reactive oxygen species (ROS), thus protecting neurons from oxidative damage. A key mechanism is the activation of the Nrf2 antioxidant response pathway.

-

Modulation of Neurotransmitter Systems: H₂S can influence synaptic transmission and plasticity, contributing to its neuroprotective effects.

Anticancer Properties of Persulfides and H₂S Donors

The role of H₂S and persulfides in cancer is complex and context-dependent. However, numerous studies have highlighted their potential as anticancer agents through various mechanisms:

-

Induction of Apoptosis: H₂S donors like diallyl trisulfide (DATS) have been shown to induce apoptosis in various cancer cell lines by generating ROS, causing DNA damage, and activating caspase cascades.[2][3]

-

Cell Cycle Arrest: DATS can induce cell cycle arrest, particularly at the G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinase inhibitors.[3][4]

-

Inhibition of Angiogenesis and Metastasis: By interfering with signaling pathways such as PI3K/Akt, H₂S donors can inhibit tumor angiogenesis and the migration and invasion of cancer cells.

-

Sensitization to Chemotherapy: H₂S donors can enhance the efficacy of conventional chemotherapeutic agents, potentially by overcoming drug resistance mechanisms.

Quantitative Data on the Bioactivity of H₂S Donors and Trisulfides

The following tables summarize key quantitative data from in vitro and in vivo studies on commonly used H₂S donors and the trisulfide DATS, providing a reference for effective concentrations and observed effects.

| Compound | Cell Line(s) | Concentration Range | Effect | Reference(s) |

| Sodium Hydrosulfide (NaHS) | HT22 (neuronal) | 50-1000 µM | Neuroprotection against glutamate-induced oxidative stress | |

| GYY4137 | Breast cancer cells | 100 µM | Sensitization to paclitaxel | |

| Diallyl Trisulfide (DATS) | HNSCC cells | Pharmacological conc. | Suppression of cancer stem cell populations | |

| Diallyl Trisulfide (DATS) | Pancreatic cancer | 100 µM | Induction of apoptosis and cell cycle arrest |

Table 1: In Vitro Bioactivity of H₂S Donors and Diallyl Trisulfide

| Compound | Animal Model | Dosing Regimen | Effect | Reference(s) |

| Sodium Hydrosulfide (NaHS) | Rat model of subarachnoid hemorrhage | Not specified | Inhibition of neuroinflammation | |

| Diallyl Trisulfide (DATS) | Mouse xenograft (HNSCC) | Not specified | Inhibition of tumor growth and cancer stem cell fraction |

Table 2: In Vivo Bioactivity of H₂S Donors and Diallyl Trisulfide

Signaling Pathways Modulated by H₂S and Persulfides

The biological effects of H₂S and persulfides are mediated through their interaction with specific signaling pathways. The Keap1/Nrf2 and PI3K/Akt pathways are two of the most well-characterized.

The Keap1/Nrf2 Antioxidant Response Pathway

Under basal conditions, the transcription factor Nrf2 is kept inactive through its association with Keap1, which facilitates its ubiquitination and subsequent degradation. Electrophiles and oxidants, including H₂S and persulfides, can modify specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.

Caption: H₂S/persulfide-mediated activation of the Nrf2 pathway.

The PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism. In the context of cancer, this pathway is often hyperactivated. H₂S donors like DATS have been shown to inhibit the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt survival pathway by DATS.

Experimental Protocols

Researchers investigating the therapeutic potential of this compound and other persulfide donors will require robust experimental protocols. Below are outlines for key experimental approaches.

Synthesis of this compound

A detailed protocol for the synthesis of this compound is essential for ensuring a reliable supply of the compound for experimental studies. While various methods exist, a common approach involves the reaction of cysteine with a sulfur donor. One published method describes the metabolism of L-[sulfane-³⁴S]this compound by Escherichia coli, which could be adapted for biosynthetic production. Chemical synthesis protocols can also be found in the chemical literature.

Measurement of Protein Persulfidation

Several methods have been developed to detect and quantify protein persulfidation, a key downstream effect of H₂S and persulfide donors.

-

Tag-Switch Method: This technique involves the selective labeling of persulfides. Free thiols are first blocked with an alkylating agent. The persulfides are then reduced to thiols and subsequently labeled with a reporter molecule, such as biotin, for detection and quantification.

-

Protein Persulfide Detection Protocol (ProPerDP): This method is designed to minimize artifacts by alkylating all thiol and persulfide species before cell lysis. This allows for a more accurate quantification of endogenous persulfidation levels.

Workflow for Protein Persulfidation Detection (Tag-Switch Method)

Caption: General workflow for the tag-switch method.

Cell-Based Assays for Therapeutic Efficacy

-

Cell Viability and Proliferation Assays: Standard assays such as MTT or colony formation assays can be used to assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

-

Apoptosis Assays: Apoptosis can be quantified using methods like TUNEL staining, flow cytometry for Annexin V/propidium iodide, and Western blotting for caspase cleavage.

-

Measurement of Oxidative Stress: Intracellular ROS levels can be measured using fluorescent probes like DCFDA. The antioxidant capacity can be assessed by measuring the levels of GSH and the expression of antioxidant enzymes.

-

Neuroprotection Assays: In neuronal cell models, neuroprotection can be evaluated by measuring cell viability after exposure to a neurotoxin (e.g., glutamate, amyloid-beta) in the presence or absence of this compound.

Conclusion and Future Directions

This compound holds considerable promise as a therapeutic agent, particularly in the fields of oncology and neurology. Its ability to act as a stable and targeted donor of persulfides offers a unique opportunity to modulate cellular redox signaling pathways for therapeutic benefit. The existing body of research on H₂S and other persulfide donors provides a strong rationale for the further investigation of this compound.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a drug.

-

In Vivo Efficacy Studies: Rigorous testing in animal models of cancer and neurodegenerative diseases is necessary to validate the therapeutic potential of this compound.

-

Target Identification: Identifying the specific protein targets of persulfidation downstream of this compound administration will provide a deeper understanding of its mechanisms of action.

-

Development of Drug Delivery Systems: Formulations that enhance the bioavailability and targeted delivery of this compound could improve its therapeutic index.

By pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and pave the way for novel treatments for some of the most challenging diseases of our time.

References

- 1. Role of Microbiota-Derived Hydrogen Sulfide (H2S) in Modulating the Gut–Brain Axis: Implications for Alzheimer’s and Parkinson’s Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]

- 3. Diallyl Trisulfide Induces ROS-Mediated Mitotic Arrest and Apoptosis and Inhibits HNSCC Tumor Growth and Cancer Stemness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Thiocystine: From Chemical Identity to Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocystine, a trisulfide analog of the amino acid cystine, is emerging as a molecule of significant interest in the fields of biochemistry and drug development. It serves as a stable, endogenous source of sulfane sulfur, playing a crucial role in redox signaling and cellular defense mechanisms against oxidative stress. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, experimental protocols for its study, and its involvement in biological pathways.

Core Data: Chemical Identifiers and Properties

A clear understanding of the fundamental chemical properties of this compound is paramount for its study and application. The following table summarizes its key chemical identifiers and physicochemical properties.

| Identifier Type | Data | Reference |

| CAS Number | 14172-54-4 | [1] |

| PubChem CID | 167019 | [1] |

| Molecular Formula | C₆H₁₂N₂O₄S₃ | [2] |

| Molecular Weight | 272.37 g/mol | [2] |

| IUPAC Name | (2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]trisulfanyl]propanoic acid | [1] |

| InChI Key | LUSVBJKSQBHANR-IMJSIDKUSA-N | |

| Canonical SMILES | C(C(C(=O)O)N)SSSC(C(C(=O)O)N)N | |

| Appearance | Solid |

Experimental Protocols

Synthesis and Purification of this compound

A reliable method for the synthesis of L-thiocystine is crucial for its investigation. The following protocol is adapted from established methods for the preparation of symmetrical polysulfides from thiols.

Materials:

-

L-cysteine

-

Elemental sulfur (S₈)

-

Ammonia solution (e.g., 28% NH₃ in H₂O)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Silica gel for column chromatography

-

Solvent system for chromatography (e.g., n-butanol:acetic acid:water)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve L-cysteine in an aqueous ammonia solution.

-

Addition of Sulfur: To the stirred solution, add elemental sulfur portion-wise at room temperature. The reaction mixture will typically turn yellow.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of L-cysteine and the formation of this compound.

-

Purification by Precipitation: After the reaction is complete, carefully acidify the mixture with hydrochloric acid to precipitate the crude this compound. The precipitate can be collected by filtration and washed with cold water and diethyl ether to remove unreacted sulfur and other impurities.

-

Column Chromatography: For higher purity, the crude product can be further purified by column chromatography on silica gel.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and load it onto the column.

-

Elution: Elute the column with an appropriate solvent system (e.g., a mixture of n-butanol, acetic acid, and water). Collect fractions and monitor them by TLC.

-

Isolation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.

-

Quantitative Analysis of this compound by HPLC

High-performance liquid chromatography (HPLC) is a precise method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where this compound absorbs (e.g., around 210-220 nm). For increased sensitivity and specificity, pre-column derivatization with a fluorescent tag (e.g., monobromobimane) followed by fluorescence detection can be employed.

-

Quantification: A standard curve is generated using known concentrations of purified this compound to quantify the amount in unknown samples.

Biological Significance and Signaling Pathways

This compound's primary biological role is as a stable donor of sulfane sulfur, which exists in a zero oxidation state. This sulfane sulfur is readily transferred to other thiols, such as glutathione, to form persulfides like glutathione persulfide (GSSH). These persulfides are highly reactive and potent signaling molecules.

This compound as a Precursor to Cysteine Persulfide and its Role in Redox Signaling

This compound can be enzymatically cleaved by cystathionine γ-lyase (CSE) to produce cysteine persulfide (CysSSH), also known as thiocysteine. CysSSH is a key player in redox signaling and cellular protection.

Activation of the Nrf2 Signaling Pathway

Oxidative stress, which can be modulated by the sulfane sulfur species derived from this compound, is a potent activator of the Keap1-Nrf2 signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, leading to its degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.

Role in Drug Development and Research

The unique properties of this compound make it a valuable tool and potential therapeutic agent in several areas of research and drug development:

-

Antioxidant Research: As a stable source of highly reactive persulfides, this compound is an excellent model compound for studying the mechanisms of sulfane sulfur-mediated antioxidant defense.

-

Drug Delivery: The trisulfide bond in this compound is relatively stable but can be cleaved under specific biological conditions, suggesting its potential as a linker in drug delivery systems that release a therapeutic agent in response to a particular redox environment.

-

Cardiovascular and Neurodegenerative Diseases: Given the implication of oxidative stress in a multitude of diseases, including cardiovascular and neurodegenerative disorders, the protective effects of this compound-derived persulfides are an active area of investigation for novel therapeutic strategies.

Conclusion

This compound is a fascinating and biologically important molecule that lies at the intersection of amino acid metabolism and redox signaling. Its role as a stable carrier and donor of sulfane sulfur positions it as a key player in cellular antioxidant defense systems. For researchers and drug development professionals, a thorough understanding of its chemistry, biological functions, and the experimental methods for its study is essential for harnessing its full potential in the development of novel therapeutic interventions for a range of diseases associated with oxidative stress. Further research into the specific cellular targets and signaling pathways modulated by this compound and its derivatives will undoubtedly open new avenues for therapeutic innovation.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Thiocystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Thiocystine, also known as bis(2-amino-2-carboxyethyl) trisulfide. The synthesis is achieved through a robust and efficient method involving the reaction of L-cysteine with a sulfur transfer agent, N,N'-thiobisphthalimide. This application note includes detailed step-by-step experimental procedures for the synthesis of both the final product and the necessary sulfur transfer agent, a summary of quantitative data, and methods for purification and characterization. Additionally, the biological significance of this compound as a reactive sulfur species (RSS) in cellular signaling is discussed, and a representative signaling pathway is illustrated.

Introduction

This compound is a naturally occurring trisulfide analog of the amino acid cystine. It belongs to a class of molecules known as reactive sulfur species (RSS), which play crucial roles in redox biology and cellular signaling. RSS, including persulfides and polysulfides, are now recognized as important mediators in various physiological processes, acting as signaling molecules and antioxidants. The study of this compound and other RSS is critical for understanding their roles in health and disease, with potential therapeutic applications in areas such as cardiovascular disease and neuroprotection. This protocol provides a reliable method for the synthesis of this compound, enabling further research into its biochemical properties and physiological functions.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₂N₂O₄S₃ |

| Molecular Weight | 272.37 g/mol |

| Appearance | White solid |

| CAS Number | 14172-54-4 |

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR (D₂O) | δ 3.2-3.5 (m, 4H, β-CH₂), δ 3.9-4.1 (t, 2H, α-CH) |

| ¹³C NMR (D₂O) | δ 40-45 (β-CH₂), δ 55-60 (α-CH), δ 170-175 (C=O) |

| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3000 (O-H stretch), ~1620 (N-H bend), ~1580 (COO⁻ stretch), ~1400 (COO⁻ stretch), ~540 (S-S stretch) |

| Mass Spec (ESI-MS) | m/z 273.0 [M+H]⁺, 295.0 [M+Na]⁺ |

Experimental Protocols

Synthesis of N,N'-Thiobisphthalimide (Sulfur Transfer Agent)

Materials:

-

Phthalimide

-

Sulfur monochloride (S₂Cl₂)

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalimide (1 equivalent) in anhydrous DMF at 0 °C in an ice bath.

-

Slowly add sulfur monochloride (1 equivalent) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0 °C for 20 hours.

-

A precipitate will form during the reaction. Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the resulting white solid, N,N'-thiobisphthalimide, under vacuum.

Synthesis of this compound

Materials:

-

L-cysteine

-

N,N'-Thiobisphthalimide

-

Isopropanol

-

Deionized water

-

Acetone

-

Dichloromethane

-

Syringe pump

-

Reaction flask

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a reaction flask, dissolve N,N'-thiobisphthalimide (1 equivalent) in isopropanol.

-

In a separate container, dissolve L-cysteine (1 equivalent) in deionized water.

-

Using a syringe pump, add the L-cysteine solution to the N,N'-thiobisphthalimide solution at a slow and controlled rate (e.g., 15 mL/hour).

-

After the addition is complete, continue to stir the reaction mixture for an additional 12 hours at room temperature.

-

The crude this compound product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the collected solid sequentially with acetone and dichloromethane to remove phthalimide byproduct and other impurities.

-

Dry the purified white solid, this compound, under vacuum. A yield of approximately 75% can be expected.

Mandatory Visualizations

Caption: Workflow for the two-stage synthesis of this compound.

Caption: Role of this compound in Reactive Sulfur Species (RSS) signaling.

Application Notes and Protocols for L-Cystine in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Cystine is a dimeric amino acid formed by the oxidation of two cysteine residues and is a vital component of cell culture media.[1] It serves as a primary source of intracellular L-Cysteine, which is essential for protein synthesis, post-translational modifications, and maintaining the cellular redox balance.[1][2] While crucial for cell growth and viability, L-Cystine presents challenges due to its low solubility at physiological pH.[3][4] These application notes provide a comprehensive guide to the effective use of L-Cystine in cell culture, including its mechanism of action, detailed protocols for preparation and supplementation, and its effects on cellular pathways.

Mechanism of Action

In the cellular environment, L-Cystine and L-Cysteine are interconvertible. L-Cystine is taken up by cells and reduced to L-Cysteine. L-Cysteine plays a pivotal role in several cellular processes:

-

Glutathione Synthesis: L-Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant that protects cells from oxidative stress.

-

Protein Structure: As a component of proteins, cysteine residues form disulfide bonds that are critical for the tertiary structure and function of many proteins.

-

Detoxification: L-Cysteine can be metabolized to hypotaurine and taurine, which help to detoxify the cell culture medium by neutralizing reactive oxygen species.

-

Redox Signaling: The reversible oxidation of cysteine residues in proteins is a key mechanism in cellular signaling pathways, regulating protein function in response to oxidative stress.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of L-Cystine and its derivatives in cell culture.

| Parameter | Value/Range | Cell Type(s) | Notes | Reference(s) |

| L-Cystine Concentration for Nrf2 Induction | 0.1 - 1.6 mM | HeLa, HEK293, AC16, MCF7 | Dose-dependent increase in Nrf2 protein. | |

| L-Cystine Concentration for Cell Proliferation | 200 µM - 400 µM | CaCo-2 | Stimulated proliferative activity, particularly in GSH-deficient cells. | |

| Treatment Time for Nrf2 Induction | 16 hours | HeLa | For RNA-seq analysis of Nrf2 target genes. | |

| BSO Concentration for GSH Depletion | 100 µM | HeLa, NSCLC | Pre-treatment for 24 hours to deplete intracellular glutathione. | |

| CysNO Concentration for Viability Assay | Varies (e.g., up to 500 µM) | HeLa | Used in combination with BSO to assess synergistic effects on cell death. |

Experimental Protocols

Protocol 1: Preparation of L-Cystine Stock Solution

L-Cystine has poor solubility in neutral pH solutions. Therefore, an acidic stock solution is required.

Materials:

-

L-Cystine powder

-

1M Hydrochloric Acid (HCl), sterile

-

Sterile, acid-resistant membrane filters (0.22 µm porosity, e.g., PTFE, PES, or PVDF)

-

Sterile conical tubes

Procedure:

-

Weigh the desired amount of L-Cystine powder in a sterile conical tube.

-

Add sterile 1M HCl to dissolve the L-Cystine powder to the desired stock concentration (e.g., 10 mg/mL).

-

Vortex until the L-Cystine is completely dissolved. The solution should be clear and colorless.

-

Sterilize the L-Cystine stock solution by passing it through a 0.22 µm sterile filter into a new sterile conical tube.

-

Store the stock solution at 2-8°C. For long-term storage, aliquots can be stored at -20°C.

Protocol 2: Supplementation of Cell Culture Medium with L-Cystine

Materials:

-

Prepared L-Cystine stock solution

-

Basal cell culture medium (e.g., DMEM, RPMI-1640)

-

Complete cell culture medium (basal medium supplemented with serum and other additives)

-

Cultured cells

Procedure:

-

Thaw the L-Cystine stock solution if frozen.

-

Determine the final concentration of L-Cystine required for your experiment.

-

Aseptically add the appropriate volume of the L-Cystine stock solution to your complete cell culture medium. Mix well by gentle inversion.

-

Remove the old medium from your cell culture plates and replace it with the freshly prepared L-Cystine-supplemented medium.

-

Incubate the cells under their optimal conditions (e.g., 37°C, 5% CO2).

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of L-Cystine on cell viability.

Materials:

-

Cells seeded in a 96-well plate

-

L-Cystine-supplemented medium at various concentrations

-